The synthesis of MK 287 involves several key methodologies. One notable approach is the enantioselective synthesis which focuses on producing specific stereoisomers of the compound. This synthesis typically employs reactions involving alkanoic, alkenoic, acetylenic, and heteroaromatic acids, utilizing various reagents and conditions to achieve high yields and selectivity .
MK 287 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is , and its structure includes:
MK 287 undergoes various chemical reactions that are pivotal for its synthesis and functionality:
The mechanism of action of MK 287 primarily revolves around its ability to inhibit PAF-mediated signaling pathways. By binding to PAF receptors on cell membranes, MK 287 prevents the activation of downstream signaling cascades that lead to inflammation and platelet aggregation.
MK 287 possesses distinct physical and chemical properties that influence its behavior in biological systems:
MK 287 has significant scientific uses primarily in the field of pharmacology and medicinal chemistry:
The synthesis of MK-287 (L-680,573) demands precise stereocontrol due to its two chiral centers in the tetrahydrofuran (THF) core. Two advanced strategies dominate the literature:
Critical Insights:
Table 1: Key Synthetic Routes to MK-287
Method | Key Steps | Stereocontrol | Overall Yield |
---|---|---|---|
Chiral Pool | Ti-mediated addition → NaBH₃CN reduction | >98% de via hemiketal intermediate | 10% |
Aryllithium | Lactol formation → Aryllithium addition | Controlled by chiral lactol precursor | 12–15%* |
*Estimated from multi-step sequence [4] [9].
The (2S,5S) configuration of MK-287 (L-680,573) is paramount for PAF receptor antagonism. Binding and functional assays reveal stark enantiomeric differences:
Mechanistic Basis: Competitive binding studies indicate L-680,573 reduces radioligand affinity without altering receptor density, confirming true competitive antagonism. No off-target activity occurs at LTB₄, LTC₄, C5a, or FMLP receptors (tested at ≤10 μM) [2].
Table 2: Pharmacological Profile of MK-287 Enantiomers
Parameter | L-680,573 (2S,5S) | L-680,574 (2R,5R) | Racemate (L-668,750) |
---|---|---|---|
PAF Kᵢ (nM, PMNs) | 3.2 ± 0.7 | 64 ± 18* | 15 ± 4 |
Platelet Aggr. ED₅₀ | 1.5 ± 0.5 nM | Not reported | 5.8 ± 1.2 nM |
In Vivo ED₅₀ (mice) | 0.8 mg/kg p.o. | Inactive at 10 mg/kg | 3.2 mg/kg p.o. |
*Estimated from 20-fold difference [2] [5].
The THF core’s substitution pattern dictates MK-287’s potency. SAR studies identify three critical modifiable regions:
Design Innovations:
Table 3: SAR of Key Tetrahydrofuran Scaffold Modifications
Modification Site | Functional Group | Effect on PAF Kᵢ | Rationale |
---|---|---|---|
C2 Aryl | 3,4,5-(OCH₃)₃ | 3.2 nM (reference) | H-bonding & lipophilicity |
3,4-(OCH₃)₂ | 15 nM (5-fold ↓) | Reduced electron density | |
C5 Aryl | 3-OCH₃, 4-OC₃H₇ | 6.1 nM | Balanced lipophilicity |
3-OCH₃, 4-OC₇H₁₅ | 28 nM (4.6-fold ↓) | Excessive hydrophobicity | |
Linker | –SO₂CH₂CH₂OH | 3.2 nM | H-bond donor/acceptor |
–SO₂CH₃ | 150 nM (47-fold ↓) | Loss of H-bonding |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1